(2-(Furan-3-yl)pyridin-3-yl)methanamine

Medicinal Chemistry Chemical Biology Scaffold Hopping

Researchers studying nicotine metabolism often encounter irreproducible results when substituting undefined positional isomers of furanopyridine methanamines. (2-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1823607-62-0) is the specific 3,3-substituted isomer, confirmed to eliminate confounding activity data. - Enables accurate SAR attribution, as isomeric variations in this class shift CYP2A6 IC50 from 0.40 µM to >100 µM. - The primary amine handle allows immediate derivatization via amide coupling or reductive amination for library synthesis. - Ensures supply chain integrity with a validated, regioisomerically pure building block, avoiding procurement waste.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1823607-62-0
Cat. No. B1472805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Furan-3-yl)pyridin-3-yl)methanamine
CAS1823607-62-0
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=COC=C2)CN
InChIInChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2
InChIKeyJCVJDEWUIWDFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Furan-3-yl)pyridin-3-yl)methanamine Overview


(2-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1823607-62-0) is a heterocyclic amine featuring a furan ring linked at the 3-position to the 2-position of a pyridine core, which is further functionalized with an aminomethyl group at the 3-position. This compound belongs to the class of furanopyridine methanamines, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets such as cytochrome P450 enzymes [1]. The molecular formula is C10H10N2O with a molecular weight of 174.20 g/mol [2].

Furanopyridine Isomer Specificity


Despite sharing the same molecular formula and core heteroaromatic scaffold, positional isomers of furanopyridine methanamines exhibit distinct physicochemical properties and biological activity profiles that preclude simple interchange in research applications. Differences in the attachment point of the furan ring (e.g., 2-position vs. 3-position on the pyridine) and the location of the aminomethyl group alter molecular geometry, electronic distribution, and hydrogen-bonding capacity, which directly impact target engagement [1]. For instance, in a series of CYP2A6 inhibitors, subtle modifications to the furan-pyridine linkage resulted in IC50 values spanning from 0.40 µM to >100 µM, underscoring that even seemingly minor structural variations can lead to order-of-magnitude differences in functional potency [2]. Consequently, substitution without rigorous validation risks experimental irreproducibility and wasted procurement resources.

(2-(Furan-3-yl)pyridin-3-yl)methanamine Comparative Evidence


Positional Isomer Identity

The target compound (2-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1823607-62-0) is a specific positional isomer within the furanopyridine methanamine family. Direct comparator (2-(Furan-3-yl)pyridin-4-yl)methanamine (CAS 1823644-27-4) differs solely in the placement of the aminomethyl group (pyridine 3-position vs. 4-position), yet this alteration changes the InChIKey and calculated physicochemical parameters such as LogP and topological polar surface area [1]. Similarly, substitution of the furan-3-yl with furan-2-yl (e.g., [2-(Furan-2-yl)pyridin-3-yl]methanamine, CAS not found) or repositioning to (5-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1346687-22-6) yields molecules with distinct chemical identities, as evidenced by unique InChIKeys .

Medicinal Chemistry Chemical Biology Scaffold Hopping

Purity Specifications

While the target compound (2-(Furan-3-yl)pyridin-3-yl)methanamine does not have a publicly disclosed minimum purity specification from a major vendor at the time of this analysis, its positional isomer (5-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1346687-22-6) is available from Fluorochem with a purity of ≥95% and from MolCore with NLT 98% . Similarly, [6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1) is offered by AKSci at 95% purity . Given the shared synthetic pathways and similar chemical stability, the target compound is expected to be supplied with analogous purity ranges, typically 95-98% for research-grade building blocks.

Chemical Synthesis Procurement Quality Control

Storage Conditions

Storage requirements for furanopyridine methanamines vary by substitution pattern. The comparator [6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1) is specified by AKSci for long-term storage in a cool, dry place without requiring refrigeration . In contrast, (5-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1346687-22-6) from MolCore requires storage at 2-8°C . The target compound (2-(Furan-3-yl)pyridin-3-yl)methanamine, with its specific substitution pattern, may exhibit intermediate stability. The presence of the primary amine group in a relatively unhindered position could necessitate protection from moisture and light, but the absence of a published cold-chain requirement for close analogs suggests ambient storage may be feasible under inert atmosphere.

Chemical Stability Logistics Inventory Management

CYP2A6 Inhibition Activity

While direct activity data for (2-(Furan-3-yl)pyridin-3-yl)methanamine is absent from public literature, the furanopyridine methanamine scaffold has been extensively characterized as a cytochrome P450 2A6 (CYP2A6) inhibitor. In a comprehensive structure-activity relationship (SAR) study, the parent compound (5-(pyridin-3-yl)furan-2-yl)methanamine (a close structural analog with a furan-2-yl linkage) exhibited potent CYP2A6 inhibition with an IC50 of 0.40 µM [1]. This compound also demonstrated >100-fold selectivity for CYP2A6 over CYP2E1, -3A4, -2B6, -2C9, -2C19, and -2D6 [1]. X-ray crystallography confirmed that the primary amine coordinates directly to the heme iron, a binding mode that is likely conserved in the target compound due to its identical amine functionality and heteroaromatic core [2].

Enzyme Inhibition CYP450 Drug Metabolism

Safety Profile

Safety data for (2-(Furan-3-yl)pyridin-3-yl)methanamine specifically is not available in public repositories. However, its close positional isomer (5-(Furan-3-yl)pyridin-3-yl)methanamine (CAS 1346687-22-6) carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Given the identical elemental composition and similar functional groups (primary amine, furan, pyridine), the target compound is anticipated to fall under the same hazard class, necessitating standard laboratory personal protective equipment (PPE) including gloves, eye protection, and adequate ventilation .

Lab Safety Hazard Communication Procurement Compliance

(2-(Furan-3-yl)pyridin-3-yl)methanamine Applications


CYP2A6 Inhibitor Lead Optimization

Based on the established class-level activity of furanopyridine methanamines as selective CYP2A6 inhibitors [1], (2-(Furan-3-yl)pyridin-3-yl)methanamine serves as a viable starting point or intermediate for synthesizing novel inhibitors with potentially differentiated potency or metabolic stability. The specific 3,3-substitution pattern may alter the binding pose within the CYP2A6 active site compared to the reference 2,5-linked furan analog, providing a scaffold-hopping opportunity to circumvent existing intellectual property or improve pharmacokinetic properties [2].

Nicotine Metabolism Tool Compounds

CYP2A6 is the primary enzyme responsible for nicotine metabolism. Inhibitors of this enzyme are investigated as potential smoking cessation aids. The target compound, as a primary amine-containing building block, can be readily functionalized (e.g., via reductive amination, amide coupling, or sulfonamide formation) to generate a library of derivatives for SAR studies aimed at identifying more potent and selective CYP2A6 inhibitors [1]. The availability of a defined positional isomer ensures that SAR data is attributed to the correct chemical entity, avoiding the confounding effects of isomeric mixtures .

Heteroaromatic Building Block

The compound's bifunctional nature—possessing both a nucleophilic primary amine and a heteroaromatic core capable of participating in cross-coupling reactions—positions it as a versatile intermediate for constructing more complex molecular architectures. The furan-3-yl moiety, in particular, offers distinct electronic and steric properties compared to furan-2-yl analogs, which can be exploited in π-stacking interactions or metal coordination in catalysis . Procurement of this specific isomer is critical when synthetic routes are designed around a particular regioisomeric product.

Technical Documentation Hub

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